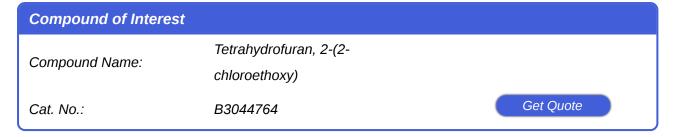


Technical Guide: Chemical Properties of Tetrahydrofuran, 2-(2-chloroethoxy)-

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrofuran, 2-(2-chloroethoxy)-, with the CAS number 1462-34-6 and the common synonym TCEC (**Tetrahydrofuran, 2-(2-chloroethoxy)**-), is a heterocyclic ether with potential applications in various fields of chemical synthesis and research. Its bifunctional nature, incorporating both a tetrahydrofuran ring and a chloroethoxy side chain, makes it a subject of interest for the development of novel chemical entities. This technical guide provides a comprehensive overview of its chemical and physical properties, reactivity, and a proposed metabolic pathway, based on available data and established principles for related compounds.

Chemical and Physical Properties

The majority of the available quantitative data for **Tetrahydrofuran**, **2-(2-chloroethoxy)**- are calculated values. These properties provide a valuable starting point for experimental design and computational modeling.

Table 1: Physicochemical Properties of **Tetrahydrofuran**, **2-(2-chloroethoxy)-**[1]



Property	Value	Unit	Source
Molecular Formula	C6H11ClO2	-	Cheméo
Molecular Weight	150.60	g/mol	Cheméo
Normal Boiling Point (Tboil)	438.76	К	Joback Calculated Property
Normal Melting Point (Tfus)	-	К	Joback Calculated Property
Enthalpy of Vaporization (ΔvapH°)	40.51	kJ/mol	Joback Calculated Property
Enthalpy of Fusion (ΔfusH°)	18.59	kJ/mol	Joback Calculated Property
Standard Gibbs Free Energy of Formation (ΔfG°)	-166.86	kJ/mol	Joback Calculated Property
Enthalpy of Formation at Standard Conditions (ΔfH°gas)	-386.65	kJ/mol	Joback Calculated Property
Log10 of Water Solubility (log10WS)	-1.16	-	Crippen Calculated Property
Octanol/Water Partition Coefficient (logPoct/wat)	1.378	-	Crippen Calculated Property
McGowan's Characteristic Volume (McVol)	108.520	ml/mol	McGowan Calculated Property
Critical Pressure (Pc)	3555.77	kPa	Joback Calculated Property
Non-polar Retention Indices (Inp)	1070.00	-	NIST



Experimental Protocols

While specific experimental protocols for **Tetrahydrofuran**, **2-(2-chloroethoxy)**- are not readily available in the literature, standard methodologies for determining the physicochemical properties of organic liquids can be applied.

Determination of Boiling Point (Distillation Method)

This method is suitable for determining the boiling point of a liquid by distillation at atmospheric pressure.

Materials:

- Round-bottom flask
- · Heating mantle
- Distillation head
- Condenser
- Receiving flask
- Thermometer
- Boiling chips

Procedure:

- Place a small volume of Tetrahydrofuran, 2-(2-chloroethoxy)- and a few boiling chips into the round-bottom flask.
- Assemble the distillation apparatus. The thermometer bulb should be positioned just below
 the side arm of the distillation head to ensure it accurately measures the temperature of the
 vapor that is distilling.
- Begin heating the flask gently with the heating mantle.



- Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.
- Record the atmospheric pressure at the time of the experiment, as boiling point is pressuredependent.

Determination of Octanol-Water Partition Coefficient (Shake Flask Method)

This method is used to determine the logP value, a measure of a compound's lipophilicity.

Materials:

- Separatory funnel
- 1-Octanol (pre-saturated with water)
- Water (pre-saturated with 1-octanol)
- Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, GC-MS)
- Vortex mixer

Procedure:

- Prepare a stock solution of Tetrahydrofuran, 2-(2-chloroethoxy)- in either water or 1octanol.
- Add a known volume of the stock solution and the other solvent to a separatory funnel.
- Shake the funnel vigorously for a set period (e.g., 10-30 minutes) to allow for partitioning between the two phases.
- Allow the layers to separate completely.
- Carefully separate the aqueous and octanol layers.



- Determine the concentration of the analyte in each phase using a suitable analytical method.
- Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logarithm of P is the logP value.

Reactivity and Stability

The reactivity of **Tetrahydrofuran**, **2-(2-chloroethoxy)**- is dictated by the presence of the ether linkages and the chloroalkane functionality.

- Peroxide Formation: Like other ethers, Tetrahydrofuran, 2-(2-chloroethoxy)- is susceptible
 to the formation of explosive peroxides upon exposure to air and light. It is crucial to test for
 and remove any peroxides before heating or distillation.
- Alpha-Halogenation: The hydrogen atoms on the carbon adjacent to the ether oxygen (the alpha-carbon) are susceptible to radical halogenation.
- Nucleophilic Substitution: The chlorine atom on the ethoxy side chain is a leaving group and can be displaced by nucleophiles, allowing for the introduction of various functional groups.
- Wittig Reaction: As an alpha-chloroether, it can potentially be used to generate a Wittig reagent for the synthesis of enol ethers.

Proposed Metabolic Pathway

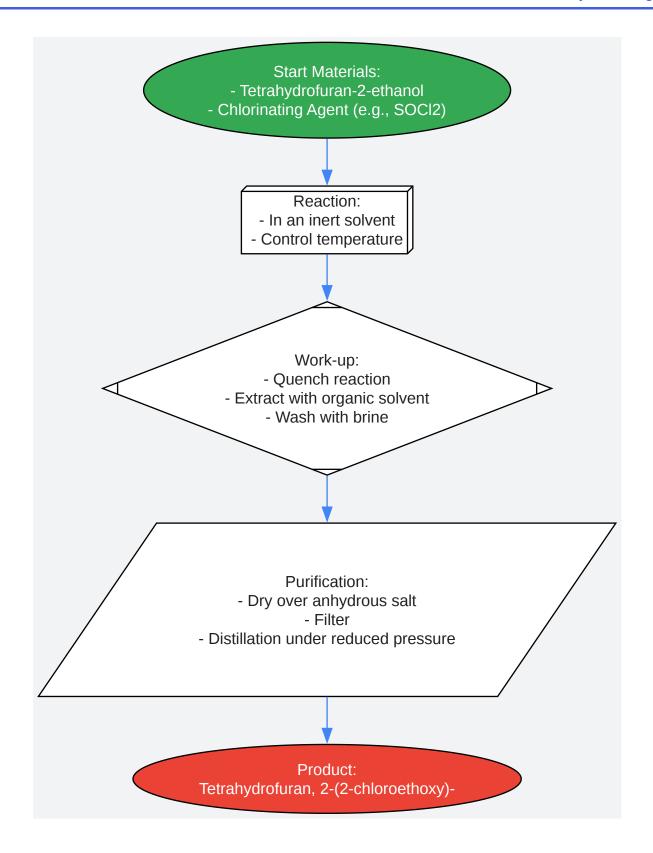
While no specific metabolic studies on **Tetrahydrofuran**, **2-(2-chloroethoxy)**- have been reported, a probable metabolic pathway can be inferred from the metabolism of related halogenated hydrocarbons and ethers. The primary route of metabolism is likely to be oxidation catalyzed by cytochrome P450 enzymes, particularly CYP2E1, in the liver.[1][2]

Caption: Proposed metabolic pathway of **Tetrahydrofuran**, **2-(2-chloroethoxy)**-.

Synthesis Workflow

A general synthetic approach to a chloro-ether, which could be adapted for **Tetrahydrofuran**, **2-(2-chloroethoxy)**-, involves the reaction of an alcohol with a chlorinating agent.





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Caption: General workflow for the synthesis of a chloro-ether.



Conclusion

This technical guide provides a summary of the known and predicted chemical properties of **Tetrahydrofuran**, **2-(2-chloroethoxy)**-. While experimental data for this specific compound is limited, the information presented, based on established chemical principles and data from related compounds, offers a solid foundation for researchers and professionals in drug development and chemical synthesis. Further experimental validation of the properties and biological activities of this compound is warranted to fully elucidate its potential applications.

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